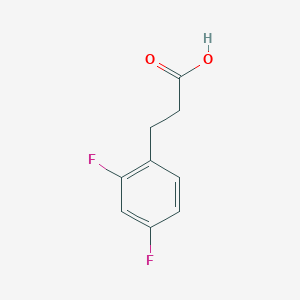

3-(2,4-Difluorophenyl)propionic acid

説明

Contextualization within Organofluorine Chemistry and Propionic Acid Derivatives Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern medicinal and materials science. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. alfa-chemistry.com The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic resistance of a drug, thereby prolonging its effect. alfa-chemistry.com Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the strategic advantage that fluorine impart. alfa-chemistry.comnih.gov

Concurrently, propionic acid and its derivatives are a well-established class of compounds with significant biological relevance. wikipedia.org Arylpropionic acids, in particular, form the basis of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and ketoprofen. orientjchem.orghumanjournals.comresearchgate.net These molecules typically feature an aryl group connected to a propionic acid moiety. orientjchem.orghumanjournals.com The carboxylic acid group is often crucial for the biological activity of these compounds. ijpsr.comresearchgate.net 3-(2,4-Difluorophenyl)propionic acid is a structural analog of these widely used therapeutic agents, positioning it as a compound of interest for further investigation within medicinal chemistry.

Significance and Research Landscape of Difluorinated Arylpropionic Acids

The research into difluorinated arylpropionic acids is not limited to their potential as anti-inflammatory agents. The versatility of the arylpropionic acid scaffold means that derivatives are being investigated for a wide range of biological activities, including as antibacterial, anticancer, and anticonvulsant agents. orientjchem.orgresearchgate.net Therefore, the introduction of difluoro-substitution on this privileged structure opens up new avenues for drug discovery in multiple therapeutic areas.

Overview of Current Research Trajectories and Challenges

Current research on this compound and related compounds is primarily focused on two trajectories: synthetic methodology and biological evaluation. Chemists are working to develop efficient and stereoselective synthetic routes to access these molecules. A key challenge in the synthesis of substituted arylpropionic acids is achieving high regioselectivity—the precise placement of substituents on the aromatic ring. mdpi.comnih.gov Traditional methods like Friedel-Crafts reactions can sometimes lead to mixtures of isomers, complicating purification and characterization. mdpi.com Modern synthetic strategies increasingly employ transition-metal-catalyzed cross-coupling reactions to achieve greater control over the molecular architecture.

Another significant challenge lies in the potential for chiral inversion. Many 2-arylpropionic acids are chiral, with often only one enantiomer (the (S)-enantiomer in the case of many NSAIDs) being biologically active. orientjchem.orgnih.gov Understanding the metabolic fate and potential for in vivo inversion of new derivatives is a critical aspect of their development.

Future research will likely involve the synthesis of a broader library of difluorinated arylpropionic acid derivatives to explore a wider range of biological targets. This includes modifying the propionic acid side chain or introducing other functional groups to the phenyl ring. Overcoming the synthetic challenges and elucidating the detailed biological mechanisms of action remain key objectives for scientists working in this promising area of research. mdpi.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 134672-70-1 | sigmaaldrich.com |

| Molecular Formula | C₉H₈F₂O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 186.16 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 104-108 °C | sigmaaldrich.com |

| InChI Key | XAPRKUUFZCSOTE-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPRKUUFZCSOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407265 | |

| Record name | 3-(2,4-difluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134672-70-1 | |

| Record name | 3-(2,4-difluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2,4 Difluorophenyl Propionic Acid

Established Synthetic Routes and Mechanistic Considerations

The construction of the 3-(2,4-difluorophenyl)propionic acid framework can be achieved through several reliable synthetic pathways. These routes primarily involve the formation of the carbon-carbon bond between the phenyl ring and the propionic acid side chain, or the saturation of a pre-existing double bond.

Strategies for Constructing the this compound Scaffold

One of the most common and versatile methods for synthesizing propionic acid derivatives is the malonic ester synthesis . This pathway allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. masterorganicchemistry.comlibretexts.org In the context of this compound, the synthesis would commence with the deprotonation of a malonic ester, such as diethyl malonate, using a suitable base like sodium ethoxide to form a stable enolate. This enolate then acts as a nucleophile, attacking a 2,4-difluorobenzyl halide (e.g., 2,4-difluorobenzyl bromide). Subsequent acidic hydrolysis of the resulting substituted malonic ester, followed by heating, leads to decarboxylation to yield the desired this compound. libretexts.orgyoutube.com

Another prominent strategy involves the catalytic hydrogenation of 3-(2,4-difluorophenyl)cinnamic acid or its esters. This method relies on the reduction of the carbon-carbon double bond of the cinnamic acid derivative. google.com The reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The mechanism involves the adsorption of both the hydrogen and the unsaturated substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond, resulting in the saturated propionic acid derivative. google.com

A related approach is the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with succinic anhydride, followed by reduction. The initial acylation, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would yield 3-(2,4-difluorobenzoyl)propionic acid. Subsequent reduction of the ketone functionality, for instance, through a Clemmensen or Wolff-Kishner reduction, would provide the target this compound.

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. In the hydrogenation of 3-(2,4-difluorocinnamic acid), heterogeneous catalysts like palladium and platinum are essential for activating molecular hydrogen and facilitating its addition across the double bond. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly influence the reaction rate and yield.

In Friedel-Crafts type reactions, Lewis acid catalysts are crucial for activating the acylating agent and promoting the electrophilic aromatic substitution. The strength and amount of the Lewis acid catalyst must be carefully controlled to avoid side reactions and ensure high regioselectivity.

Enantioselective Synthesis and Stereochemical Control

The development of methods to control the stereochemistry of this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric Catalysis in Fluorinated Propionic Acid Synthesis

Asymmetric catalysis offers a powerful tool for the direct synthesis of enantiomerically enriched compounds. In the context of fluorinated propionic acids, asymmetric hydrogenation of a prochiral precursor, such as 3-(2,4-difluorophenyl)acrylic acid, is a highly effective strategy. This approach utilizes a chiral catalyst, typically a transition metal complex (e.g., rhodium or ruthenium) coordinated to a chiral phosphine (B1218219) ligand. The chiral environment created by the ligand directs the hydrogenation to one face of the double bond, leading to the preferential formation of one enantiomer. The choice of chiral ligand is critical in determining the enantioselectivity of the reaction.

Enzymatic Kinetic Resolution for Enantiomer Production

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, such as lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other. nih.govnih.gov For the resolution of racemic this compound or its esters, a lipase (B570770) can be employed to selectively hydrolyze or esterify one of the enantiomers. This results in a mixture of one enantiomer in its original form and the other in its reacted form, which can then be separated by conventional methods. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme under the specific reaction conditions.

| Enzyme | Substrate | Reaction Type | Key Findings |

| Lipase | Racemic this compound ester | Hydrolysis | Selective hydrolysis of one enantiomer, allowing for separation. |

| Lipase | Racemic this compound | Esterification | Selective esterification of one enantiomer, facilitating separation. |

This table presents a conceptual overview. Specific experimental data for this compound is limited in publicly available literature.

Diastereoselective Approaches in this compound Synthesis

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one. This can be achieved by using a chiral auxiliary, a chiral reagent, or a chiral catalyst. For the synthesis of this compound, a diastereoselective approach could involve the conjugate addition of a nucleophile to a chiral α,β-unsaturated ester derived from 2,4-difluorobenzaldehyde. The chiral auxiliary attached to the ester would direct the incoming nucleophile to one face of the double bond, leading to the formation of a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched this compound. osi.lvnih.gov

| Method | Starting Material | Chiral Influence | Outcome |

| Chiral Auxiliary | Chiral α,β-unsaturated ester of 2,4-difluorocinnamic acid | Covalently attached chiral group | Diastereomerically enriched intermediate |

| Chiral Reagent | 2,4-Difluorocinnamic acid derivative | Stoichiometric chiral reagent | Formation of one diastereomer in excess |

| Chiral Catalyst | 2,4-Difluorocinnamic acid | Sub-stoichiometric chiral catalyst | Enantiomerically enriched product |

This table illustrates potential diastereoselective strategies. Specific applications to this compound require further investigation.

Derivatization and Analog Preparation of this compound

Synthesis of Structurally Modified this compound Analogs

The synthesis of analogs of this compound involves a range of chemical reactions that alter its core structure. These modifications can include changes to the propionic acid side chain, alterations to the substitution pattern of the phenyl ring, or the introduction of entirely new functional groups.

One common approach involves the modification of the carboxylic acid functional group. For instance, the carboxylic acid can be converted into esters, amides, or other acid derivatives. orgsyn.org The preparation of ester derivatives, such as methyl or ethyl esters, can be achieved through standard esterification procedures, for example, by reacting the acid with the corresponding alcohol in the presence of an acid catalyst. google.com

Another strategy for creating analogs focuses on modifying the phenyl ring. While the 2,4-difluoro substitution is a key feature, further derivatization can be explored. This might involve electrophilic aromatic substitution reactions to introduce additional substituents, although the deactivating effect of the fluorine atoms and the carboxylic acid group must be considered.

The propionic acid side chain itself can also be a target for modification. For example, reactions at the alpha- or beta-positions of the carboxylic acid can introduce new substituents or alter the chain length.

A notable example of analog synthesis involves the creation of cyclopropane (B1198618) derivatives. For instance, processes have been developed for the synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, which involves the cyclopropanation of a difluorophenyl-substituted alkene. google.com Although the substitution pattern is different, the methodology highlights a potential route for creating cyclopropyl (B3062369) analogs of this compound.

Furthermore, research into related structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrates the application of reactions like hydroarylation to modify the carbon-carbon double bond in precursor molecules, suggesting another possible synthetic route for generating diverse analogs. nih.gov

Table 1: Examples of Structurally Modified Analogs

| Base Compound | Modification Type | Resulting Analog Class | Potential Synthetic Route | Reference |

|---|---|---|---|---|

| 3-(Aryl)propionic acid | Esterification | Arylpropionic acid esters | Reaction with alcohol and acid catalyst | google.com |

| 3-(Aryl)propionic acid | Amidation | Arylpropionic acid amides | Reaction with amines | nih.gov |

| Difluorophenyl alkene | Cyclopropanation | Difluorophenyl cyclopropane carboxylic acids | Reaction with a cyclopropanating agent | google.com |

| 3-(Furan-2-yl)propenoic acid | Hydroarylation | 3-Aryl-3-(furan-2-yl)propanoic acids | Reaction with arenes in superacid | nih.gov |

Incorporation of this compound Moiety into Complex Molecules

The this compound moiety is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The difluorophenyl group is often incorporated to enhance biological activity or to fine-tune the physicochemical properties of a larger molecule.

One significant application of this moiety is in the synthesis of heterocyclic compounds. For example, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and investigated for their biological properties. nih.gov The synthesis of these compounds starts with 2,4-difluoroaniline, which is a precursor to the 2,4-difluorophenyl group, and involves cyclization reactions to form the pyrrolidone ring. nih.gov

The 2,4-difluorophenyl group, derived from or related to this compound, has also been incorporated into piperidine (B6355638) derivatives. For instance, (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime has been synthesized, demonstrating the use of the 2,4-difluorophenyl group in constructing complex heterocyclic systems. nanobioletters.com

Furthermore, the this compound structure can be found within larger, more elaborate molecules. For example, it can be a fragment of larger structures used in the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). nih.gov In these cases, the difluorophenyl group often plays a crucial role in the molecule's interaction with its biological target.

The synthesis of these complex molecules often involves multi-step reaction sequences where the this compound or a related precursor is introduced at a specific stage. The carboxylic acid group provides a convenient handle for forming amide or ester linkages, thereby connecting the moiety to other parts of the target molecule.

Development of Pro-drugs and Metabolically Stable Derivatives

The development of prodrugs is a common strategy in drug discovery to improve the pharmacokinetic and pharmacodynamic properties of a parent compound. For carboxylic acid-containing molecules like this compound, a frequent approach is the formation of ester prodrugs. mdpi.com These esters are designed to be hydrolyzed in the body by enzymes such as esterases to release the active carboxylic acid. orientjchem.org This can enhance oral bioavailability and modulate the drug's release profile.

Beyond simple esterification, other strategies can be employed to create metabolically stable derivatives. This can involve modifications to the molecule to block sites of metabolism. For instance, if the phenyl ring is susceptible to oxidative metabolism, the introduction of fluorine atoms, as in this compound, already contributes to metabolic stability.

In the broader context of drug development, the concept of creating prodrugs to enhance stability is well-established. For example, novel prodrugs of decitabine (B1684300) have been developed with greater metabolic stability by silylating the molecule to protect it from deamination. nih.gov While the specific chemistry is different, the underlying principle of modifying a functional group to prevent metabolic degradation is applicable.

Biological Activities and Pharmacological Applications of 3 2,4 Difluorophenyl Propionic Acid

Anti-inflammatory Activity and Related Biochemical Pathways

The anti-inflammatory potential of many propionic acid derivatives is well-established, primarily through their interaction with the cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory process.

Investigations into Cyclooxygenase (COX) Enzyme Inhibition Profiles

There are no specific studies available that detail the cyclooxygenase (COX) enzyme inhibition profile of 3-(2,4-Difluorophenyl)propionic acid. The inhibitory activity and selectivity (COX-1 vs. COX-2) of related compounds, such as flurbiprofen (B1673479), have been thoroughly investigated. acs.orgacs.org These studies reveal that the nature and position of substituents on the phenyl ring can significantly influence the inhibitory mechanism, which can range from simple competitive inhibition to more complex time-dependent inhibition. acs.orgacs.orgnih.gov However, without direct experimental data, the specific interaction and inhibition kinetics of this compound with COX-1 and COX-2 remain unknown.

Modulation of Prostaglandin (B15479496) Biosynthesis and Inflammatory Mediators

The synthesis of prostaglandins, key mediators of inflammation, is directly dependent on the activity of COX enzymes which convert arachidonic acid into prostaglandin precursors. acs.orgnih.govnih.gov Consequently, inhibitors of COX enzymes effectively reduce prostaglandin production, leading to an anti-inflammatory effect. nih.gov While it can be hypothesized that this compound may modulate prostaglandin biosynthesis if it inhibits COX enzymes, there is no direct scientific evidence or published research to confirm or quantify this effect. Studies on related compounds like flurbiprofen have demonstrated potent inhibition of prostaglandin synthesis. nih.gov

Anticancer and Antitumor Potential

Some propionic acid derivatives have been explored for their potential in cancer therapy. The mechanisms often involve pathways independent of or related to their anti-inflammatory effects.

In Vitro and In Vivo Studies on Cancer Cell Proliferation Inhibition

No specific in vitro or in vivo studies on the inhibition of cancer cell proliferation by this compound have been found in the available scientific literature. Research on other propionic acid derivatives has shown that they can induce cell death and inhibit proliferation in various cancer cell lines, such as cervical cancer cells. nih.govnih.gov For instance, propionic acid itself has been shown to induce autophagy and apoptosis in HeLa cells. nih.govnih.gov Furthermore, derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective Raf inhibitors with potent anti-proliferative effects on cancer cell lines with specific mutations. nih.gov However, these findings cannot be directly extrapolated to this compound without dedicated studies.

Targeting Mechanisms in Oncological Pathways

Given the absence of studies on its anticancer activity, there is no information regarding the specific oncological pathways that might be targeted by this compound. The anticancer mechanisms of related compounds can involve various pathways, including the inhibition of signaling pathways like NF-κB and AKT/mTOR, and the induction of reactive oxygen species leading to mitochondrial dysfunction. nih.govnih.gov

Antimicrobial and Antibacterial Spectrum

The antimicrobial properties of various organic acids and their derivatives have been recognized and utilized in different applications.

There is no available data on the antimicrobial and antibacterial spectrum of this compound. Studies on other related compounds, such as 3',4'-difluoroquercetin, have shown some antibiotic-potentiating activity. elsevierpure.com Additionally, propionic acid itself is known to have antimicrobial effects, particularly against fungi and some bacteria, which is partly attributed to its ability to lower the pH and interfere with cellular metabolism. nih.gov However, the specific antimicrobial profile of this compound remains uninvestigated.

Agricultural Applications and Herbicidal Efficacy

There is no specific data available detailing the use of this compound as an agricultural agent or herbicide. However, an analysis of its parent compound, propionic acid, and the role of fluorination in agrochemicals provides a basis for its potential applications.

Propionic acid itself is widely used in agriculture, primarily as a preservative for animal feed and stored grains like wheat, barley, oats, and maize. monarchchemicals.co.ukwikipedia.org It effectively inhibits the growth of mold and some bacteria, preventing spoilage and maintaining the nutritional value of feed. monarchchemicals.co.ukregulations.govpatsnap.com This antimicrobial action is achieved by lowering the pH to a level that is hostile for microorganisms. monarchchemicals.co.uk Propionic acid is registered as a fungicide and bactericide for preserving hay, inhibiting bacterial growth in livestock drinking water, and controlling mold in poultry litter. regulations.gov

Furthermore, propionic acid has been investigated as a herbicide. google.com It has been shown to act as a pre-emergent and post-emergent herbicide, controlling both monocotyledonous and dicotyledonous weeds. google.com Studies have demonstrated that a concentration of 0.156% propionic acid was sufficient to kill lettuce seedlings. google.com Its use is considered a potentially safer alternative to some synthetic herbicides. google.com

The introduction of fluorine atoms into organic molecules is a common strategy in the development of modern agrochemicals, often enhancing their efficacy. nih.gov For instance, studies on other chemical classes have shown that introducing a trifluorophenyl group can lead to potent herbicidal activity. nih.gov While this suggests that the difluoro-substitution on the phenyl ring of this compound could confer herbicidal properties, no experimental studies have been published to confirm this hypothesis.

Broader Enzyme Inhibition and Receptor Modulation Studies

Direct research on enzyme inhibition or receptor modulation by this compound is not currently available. However, the arylpropionic acid scaffold is a cornerstone of many pharmacologically active agents, suggesting a range of potential biological targets for this compound.

The most prominent activity of arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which is the mechanism behind the anti-inflammatory, analgesic, and antipyretic effects of non-steroidal anti-inflammatory drugs (NSAIDs). drugbank.comorientjchem.org A key example is Flurbiprofen, a fluoroaryl propionic acid that potently inhibits both COX-1 and COX-2, thereby blocking prostaglandin synthesis. drugbank.comyoutube.comnih.gov Given the structural similarity, this compound could potentially exhibit similar COX-inhibitory activity, although this remains to be experimentally verified.

Beyond COX inhibition, derivatives of propionic acid have been shown to interact with a variety of other enzymes and receptors:

Tyrosinase Inhibition: The non-fluorinated analogue, 3-(2,4-dihydroxyphenyl)propanoic acid, is a potent and competitive inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) production. nih.govmedchemexpress.commedchemexpress.com This indicates that substitutions on the phenyl ring are critical in defining the target enzyme.

Phospholipase A2 (PLA2) Inhibition: PLA2 enzymes are key in the inflammatory process as they release arachidonic acid, the precursor to prostaglandins. nih.govresearchgate.net Inhibition of PLA2 is a therapeutic strategy for inflammation. nih.gov While some unsaturated fatty acids are known to inhibit PLA2 nih.gov, specific propionic acid derivatives have also been designed as PLA2 inhibitors.

G Protein-Coupled Receptor 40 (GPR40) Modulation: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by fatty acids and is a target for the treatment of type 2 diabetes because its activation enhances glucose-dependent insulin (B600854) secretion. patsnap.comproteopedia.org Phenylpropanoic acid derivatives have been discovered that act as potent agonists for this receptor, highlighting another potential therapeutic avenue for this chemical class. researchgate.netnih.gov

These examples demonstrate the versatility of the phenylpropionic acid scaffold. The specific biological activity is highly dependent on the substitution pattern on the aromatic ring, and the difluoro-pattern of this compound awaits characterization.

Comparative Biological Activity with Related Fluoroaryl Propionic Acids

The biological activity of this compound can be contextualized by comparing it with structurally related compounds. The presence, number, and position of fluorine atoms, as well as other substituents on the phenylpropionic acid backbone, can dramatically alter the compound's pharmacological profile.

| Compound Name | Structure | Key Known Biological Activities | Reference |

|---|---|---|---|

| This compound |  | No specific biological activity has been reported in the searched literature. Potential for herbicidal or NSAID-like activity is inferred from analogues. | sigmaaldrich.com |

| Flurbiprofen (2-(2-Fluoro-4-biphenylyl)propionic acid) |  | Potent NSAID; non-selective COX-1/COX-2 inhibitor. drugbank.comyoutube.com Also shows antifungal activity against various dermatophytes. nih.gov | drugbank.comyoutube.comnih.gov |

| 3-(4-Fluorophenyl)propionic acid |  | Sold as a biochemical reagent; specific biological activities are not well-documented in available literature. | nih.govmedchemexpress.comsigmaaldrich.com |

| 3-(2,4-Dihydroxyphenyl)propanoic acid |  | Potent and competitive tyrosinase inhibitor. nih.govmedchemexpress.commedchemexpress.com | nih.govmedchemexpress.commedchemexpress.comnih.gov |

A comparison with Flurbiprofen highlights the established role of fluoroaryl propionic acids as potent NSAIDs. drugbank.com Although Flurbiprofen has a more complex biphenyl (B1667301) structure, its activity underscores the potential for COX inhibition within this class. The monofluorinated analogue, 3-(4-fluorophenyl)propionic acid , serves as a simpler structural relative, though its specific biological functions are not well-defined. nih.govmedchemexpress.com

The most striking comparison is with 3-(2,4-dihydroxyphenyl)propanoic acid . This compound shares the same 3-phenylpropionic acid core and 2,4-substitution pattern as the target molecule. However, replacing the two fluorine atoms with hydroxyl groups completely shifts the biological activity from the expected anti-inflammatory profile to potent tyrosinase inhibition. nih.govmedchemexpress.commedchemexpress.com This demonstrates that the electronic properties of the substituents on the phenyl ring are a critical determinant of the molecule's interaction with biological targets. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can lead to unique mechanistic interactions with enzymes compared to hydroxyl groups. nih.gov

Molecular Mechanisms of Action for 3 2,4 Difluorophenyl Propionic Acid

Detailed Analysis of Ligand-Target Interactions

Currently, there is a notable absence of specific studies detailing the ligand-target interactions of 3-(2,4-Difluorophenyl)propionic acid. However, based on its structural classification as an arylpropionic acid, it is plausible to infer its potential interaction with cyclooxygenase (COX) enzymes, a common target for this class of compounds. Arylpropionic acids, such as the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), typically bind to a hydrophobic channel within the COX enzyme. orientjchem.orgresearchgate.net

The binding is generally characterized by a combination of hydrogen bonding, and van der Waals forces. The carboxylic acid moiety of the propionic acid side chain is crucial for this interaction, often forming a salt bridge with a positively charged arginine residue (e.g., Arg120 in COX-1) at the active site. The phenyl ring and its substituents, in this case, the 2,4-difluorophenyl group, would be expected to occupy a hydrophobic pocket within the enzyme. The specific interactions of the fluorine atoms would likely involve hydrophobic and potentially weak hydrogen bonding interactions with amino acid residues lining this pocket.

Kinetic and Thermodynamic Aspects of Enzyme Binding

Specific kinetic and thermodynamic data for the binding of this compound to any enzyme are not available in the current scientific literature. For related arylpropionic acid derivatives that inhibit COX enzymes, the inhibition is often competitive and time-dependent.

A comprehensive understanding would necessitate experimental determination of key parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the IC50 value (the concentration of an inhibitor where the response is reduced by half). Furthermore, thermodynamic parameters like the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding would elucidate the nature of the interaction. For instance, a negative ΔG would indicate a spontaneous binding process. The relative contributions of ΔH and ΔS would reveal whether the binding is primarily enthalpy-driven (favorable bond formation) or entropy-driven (increased disorder, often due to the release of water molecules from the binding site).

Without experimental data, a predictive data table for these parameters for this compound cannot be constructed.

Role of the 2,4-Difluorophenyl Moiety in Binding Affinity and Selectivity

The 2,4-difluorophenyl moiety is anticipated to play a significant role in the binding affinity and potential selectivity of this compound for its biological targets. The fluorine atoms, being highly electronegative, can alter the electronic properties of the phenyl ring and influence its interactions within a protein's binding pocket.

Fluorine substitution can enhance binding affinity through several mechanisms. The strong carbon-fluorine bond is metabolically stable, and the small size of fluorine allows it to act as a bioisostere of a hydrogen atom, while having a significantly different electronic character. Fluorine atoms can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone. Furthermore, the introduction of fluorine can influence the conformation of the molecule, potentially pre-organizing it for a more favorable binding geometry.

The substitution pattern is also critical. In the case of 2,4-difluoro substitution, the two fluorine atoms could differentially interact with specific amino acid residues in the binding site, potentially contributing to selectivity for one COX isoenzyme over another (COX-1 vs. COX-2). Structure-activity relationship studies on other fluorinated arylpropionic acids have demonstrated that the position and number of fluorine substituents can significantly impact both potency and selectivity. nih.gov

Cellular Permeability and Intracellular Accumulation Dynamics

There is no specific experimental data available on the cellular permeability and intracellular accumulation of this compound. However, based on its physicochemical properties, some predictions can be made. As a relatively small molecule with a carboxylic acid group, its permeability across the cell membrane is likely to be pH-dependent.

At physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated (ionized), which generally hinders passive diffusion across the lipid bilayer of the cell membrane. However, a small fraction will exist in its protonated (non-ionized) form, which is more lipophilic and can more readily cross the membrane. The presence of the difluorophenyl group increases the lipophilicity of the molecule, which could enhance its ability to partition into the cell membrane.

The intracellular accumulation would be influenced by the intracellular pH, the potential for active transport by organic anion transporters, and the extent of its binding to intracellular components. Without experimental data from assays such as the Caco-2 permeability assay or intracellular concentration measurements, a data table on its permeability and accumulation cannot be provided.

Influence on Specific Signal Transduction Pathways

Given the likely interaction of this compound with COX enzymes, its primary influence would be on signal transduction pathways involving prostaglandins. Prostaglandins are lipid signaling molecules derived from arachidonic acid through the action of COX enzymes. They are involved in a multitude of physiological and pathological processes, including inflammation, pain, and fever.

By inhibiting COX enzymes, this compound would be expected to decrease the production of prostaglandins, thereby downregulating prostaglandin-mediated signaling pathways. This would include pathways activated by prostaglandin (B15479496) receptors, which are G-protein coupled receptors that can modulate intracellular levels of cyclic AMP (cAMP) and calcium.

Furthermore, some NSAIDs have been shown to have COX-independent effects, including the modulation of transcription factors such as nuclear factor-kappa B (NF-κB), which is a key regulator of inflammatory gene expression. It is conceivable that this compound could also influence such pathways, but this remains speculative without direct experimental evidence.

Medicinal Chemistry and Drug Discovery Efforts for 3 2,4 Difluorophenyl Propionic Acid

Optimization of Pharmacological Profiles through Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of 3-(2,4-Difluorophenyl)propionic acid, SAR studies have been instrumental in optimizing their pharmacological profiles. These studies typically involve systematically modifying different parts of the molecule, such as the propionic acid side chain, the phenyl ring, and the fluorine substituents, and then evaluating the impact of these changes on the compound's potency, selectivity, and pharmacokinetic properties.

The difluorophenyl group is a key pharmacophore that often contributes to enhanced binding affinity to biological targets and improved metabolic stability. The positions of the fluorine atoms on the phenyl ring are critical, with the 2,4-difluoro substitution pattern frequently being optimal for specific biological activities. Modifications to the propionic acid side chain, such as esterification or amidation, can significantly alter the compound's solubility, membrane permeability, and prodrug potential.

Design and Synthesis of this compound-based Therapeutic Agents

The insights gained from SAR studies have guided the design and synthesis of a variety of therapeutic agents based on the this compound scaffold. These efforts have spanned several therapeutic areas, as detailed below.

The structural motif of this compound is found in several non-steroidal anti-inflammatory drugs (NSAIDs). The development of novel anti-inflammatory compounds has focused on modifying this core structure to enhance potency and reduce the gastrointestinal side effects commonly associated with traditional NSAIDs. Researchers have synthesized derivatives with altered side chains and additional functional groups to modulate their cyclooxygenase (COX) enzyme inhibition profiles, aiming for a more selective inhibition of COX-2 over COX-1.

The analgesic potential of this compound derivatives has also been an area of active investigation. The mechanisms of action explored extend beyond COX inhibition and include targeting other pathways involved in pain signaling. The design of these candidates often involves creating molecules that can interact with specific receptors or enzymes in the central and peripheral nervous systems to produce pain relief.

More recently, research has begun to explore the potential of this compound derivatives in the treatment of neurological disorders. The ability of the difluorophenyl group to enhance blood-brain barrier penetration has made this scaffold attractive for developing centrally acting agents. Investigations have focused on designing compounds that can modulate neurotransmitter systems or have neuroprotective effects, with potential applications in conditions such as neurodegenerative diseases and psychiatric disorders.

Strategies for Enhancing Efficacy and Reducing Off-Target Effects

A key challenge in drug development is maximizing the therapeutic efficacy of a compound while minimizing its off-target effects. For this compound-based agents, several strategies have been employed to achieve this balance. These include:

Prodrug Approaches: Converting the carboxylic acid group into an ester or an amide can create a prodrug that is inactive until it is metabolized in the body to release the active drug. This can improve oral bioavailability and reduce direct irritation to the gastrointestinal tract.

Isosteric Replacement: Replacing certain functional groups with other groups that have similar physical and chemical properties (isosteres) can fine-tune the compound's biological activity and pharmacokinetic profile. For example, replacing the carboxylic acid with a tetrazole ring can sometimes improve metabolic stability and receptor binding.

Conformational Restriction: Introducing cyclic structures or other rigid elements into the molecule can lock it into a specific conformation that is more favorable for binding to the target receptor, thereby increasing potency and selectivity.

Biopharmaceutical Considerations in Drug Design

The successful development of a drug requires careful consideration of its biopharmaceutical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, key biopharmaceutical considerations include:

Lipophilicity: The difluorophenyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Metabolic Stability: The fluorine atoms can block sites of metabolism on the phenyl ring, leading to increased metabolic stability and a longer half-life in the body.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can significantly affect its distribution and availability to reach its target site. Modifications to the structure can be made to optimize the degree of plasma protein binding.

Computational and Theoretical Chemistry Studies on 3 2,4 Difluorophenyl Propionic Acid

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular structures and properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT can accurately predict a range of molecular properties. For 3-(2,4-Difluorophenyl)propionic acid, DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), would be employed to optimize the molecular geometry and compute key electronic descriptors.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound Note: These values are illustrative and represent typical outputs from a DFT calculation.

Computational methods can systematically explore this landscape by performing potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more dihedral angles. This process identifies low-energy, stable conformers. Studies on similar 3-phenylpropionic acid derivatives have shown that the conformation can vary significantly, with different arrangements of the aromatic ring relative to the carboxylic acid group. acs.orgresearchgate.netresearchgate.net For this compound, the most stable conformers would likely balance steric hindrance from the fluorine atoms and the potential for intramolecular interactions. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Table 2: Hypothetical Relative Energies of Plausible Conformers of this compound Note: Energies are relative to the most stable conformer (Conformer A). Values are illustrative.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable tools in drug discovery and molecular biology, used to predict how a small molecule (ligand) might interact with a macromolecular target, such as a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govresearchgate.net Given the structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479), a likely hypothetical target for docking studies would be the cyclooxygenase (COX) enzymes. researchgate.net

The docking process involves placing the ligand in various positions and orientations within the binding pocket and scoring each "pose" based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The results would predict the most stable binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For this compound, it is expected that the carboxylate group would form crucial hydrogen bonds or ionic interactions with polar residues in the active site, while the difluorophenyl ring would engage in hydrophobic or pi-stacking interactions.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., COX-2) Note: This data is hypothetical and for illustrative purposes only.

Upon binding to a protein, a flexible ligand like this compound will adopt a specific "bioactive conformation" that is often different from its lowest-energy state in solution. Molecular dynamics (MD) simulations can complement docking studies by providing a dynamic view of the ligand-protein complex. An MD simulation would model the movement of atoms over time, revealing the stability of the docked pose and any conformational adjustments in both the ligand and the protein. This allows for a more refined understanding of the binding event and the energetic contributions of specific interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is invaluable for predicting how molecules will interact with each other. libretexts.orgwolfram.com The MEP map is colored based on the electrostatic potential at the surface of the molecule: regions of negative potential (electron-rich) are typically colored red, regions of positive potential (electron-poor) are colored blue, and neutral regions are green. researchgate.netyoutube.com

For this compound, an MEP map would highlight several key features:

Negative Potential (Red/Yellow): The most intense negative potential would be localized around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic attack and strong hydrogen bond acceptors. The highly electronegative fluorine atoms on the phenyl ring would also create regions of negative potential, influencing intermolecular interactions.

Positive Potential (Blue): A significant region of positive potential would be found on the hydrogen atom of the hydroxyl group, identifying it as a hydrogen bond donor site and susceptible to nucleophilic attack.

Neutral/Near-Neutral Potential (Green): The carbon skeleton of the propionic chain and the surface of the phenyl ring would be largely neutral, associated with hydrophobic interactions.

This map provides a clear, intuitive guide to the molecule's reactivity and its preferred sites for non-covalent interactions with biological targets. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (if relevant to research outcomes)

The crystal structure and the nature of intermolecular interactions are crucial in determining the physicochemical properties of a solid-state material, including its melting point, solubility, and bioavailability. For carboxylic acids like this compound, the formation of hydrogen-bonded dimers is a common and dominant supramolecular motif.

In the absence of a specific published crystal structure for this compound, the analysis of intermolecular interactions relies on the well-established principles observed in analogous compounds. Phenylpropionic acid derivatives typically crystallize in centrosymmetric space groups, with the carboxylic acid groups forming cyclic dimers through strong O-H···O hydrogen bonds researchgate.net. This R22(8) graph set motif is a robust feature in the crystal engineering of carboxylic acids.

The presence of two fluorine atoms on the phenyl ring is expected to significantly influence the crystal packing. Fluorine atoms can participate in various weak intermolecular interactions, including C-H···F and F···F contacts, which can play a crucial role in stabilizing the three-dimensional crystal lattice. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the charge distribution on the aromatic ring, potentially influencing π-π stacking interactions between adjacent phenyl rings.

A summary of expected intermolecular interactions and their characteristics is presented below:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Strength |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 1.6 - 2.0 | Strong |

| C-H···O Interaction | C-H (Aromatic/Aliphatic) | O=C | 2.2 - 2.8 | Weak |

| C-H···F Interaction | C-H (Aromatic/Aliphatic) | F | 2.3 - 2.9 | Weak |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Weak to Moderate |

This table represents expected interactions based on studies of similar compounds.

Theoretical Elucidation of Reaction Mechanisms in Synthesis and Biotransformation

Theoretical chemistry offers invaluable insights into the mechanisms of chemical reactions, helping to understand reaction pathways, transition states, and the factors controlling reactivity and selectivity.

Synthesis:

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. Theoretical calculations can be used to model the reaction mechanism on the catalyst surface, elucidating the elementary steps of hydrogen activation, substrate adsorption, and hydrogenation.

Another plausible synthetic route is the hydrocarboxylation of a 2,4-difluorostyrene precursor. The mechanism of such reactions, often catalyzed by transition metals like palladium, can be investigated using DFT to map out the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. Understanding these mechanisms at a molecular level can aid in optimizing reaction conditions to improve yield and selectivity.

Biotransformation:

Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model the enzymatic reactions involved in these transformations. For instance, the mechanism of cytochrome P450-mediated hydroxylation can be studied to predict the most likely sites of oxidation on the aromatic ring. The difluoro substitution pattern will influence the electronic properties of the ring, thereby directing the regioselectivity of the enzymatic attack. Theoretical calculations can help rationalize the observed metabolite profiles and predict potential metabolic pathways for new drug candidates.

For example, studies on the biotransformation of other propionic acid derivatives have identified O-dealkylation and hydroxylation as primary metabolic routes nih.gov. In the case of this compound, theoretical models could predict the likelihood of aromatic hydroxylation at positions not occupied by fluorine, or potential oxidation of the aliphatic side chain.

Analytical Methodologies for 3 2,4 Difluorophenyl Propionic Acid Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography is a fundamental tool for separating and purifying 3-(2,4-Difluorophenyl)propionic acid from reaction mixtures and for quantifying its presence in various samples. The choice of chromatographic technique depends on the specific analytical goal, whether it be preparative isolation or sensitive detection of trace impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of propionic acid and its derivatives. nih.govnih.gov Method development for this compound typically involves reverse-phase chromatography. sielc.com In this approach, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov

A typical HPLC method for a related compound, 3-(2,3-Dibromophenyl)propionic acid, utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For this compound, a similar system would be effective. The inclusion of an acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. Detection is commonly achieved using a UV detector, as the phenyl ring provides a chromophore that absorbs in the UV region.

The development of an HPLC method involves optimizing several parameters to achieve the desired separation and sensitivity. researchgate.net These parameters include the mobile phase composition, flow rate, column temperature, and detector wavelength. researchgate.netresearchgate.net A gradient elution, where the mobile phase composition is changed over time, may be employed to effectively separate the target compound from impurities with different polarities. researchgate.net

Below is an interactive data table summarizing typical HPLC conditions for the analysis of phenyl-substituted propionic acids:

| Parameter | Condition | Purpose |

| Column | Reverse-phase C18, 5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the analyte and control of ionization |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Column Temperature | 30 °C | Ensures reproducible retention times |

| Detection | UV at 254 nm | Quantification of the analyte |

| Injection Volume | 10 µL | Introduction of the sample onto the column |

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is another valuable technique, particularly for the analysis of volatile compounds. chrom-china.comnih.gov While this compound itself has limited volatility, it can be converted into a more volatile derivative, such as a methyl or ethyl ester, prior to GC analysis. thepharmajournal.com This derivatization step enhances its thermal stability and chromatographic performance.

GC is especially useful for identifying and quantifying volatile impurities that may be present in a sample of this compound. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. cerealsgrains.org

A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC, offering high sensitivity. chrom-china.comnih.gov For structural confirmation of impurities, GC can be coupled with Mass Spectrometry (GC-MS), providing both retention time and mass spectral data. thepharmajournal.com

The table below outlines typical parameters for a GC analysis of a derivatized propionic acid:

| Parameter | Condition | Purpose |

| Column | Capillary column (e.g., HP-INNOWAX) | Separation of volatile compounds |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry analytes through the column |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample |

| Oven Temperature Program | Ramped from a lower to a higher temperature | Optimizes separation of compounds with different boiling points |

| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic analytes |

| Derivatization Agent | Methanol with an acid catalyst (for esterification) | Increases volatility of the analyte |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. wisc.eduyoutube.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. youtube.com

A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. wisc.eduoperachem.com The plate is then placed in a developing chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). youtube.com As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.eduyoutube.com

Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, while less polar compounds move further. youtube.com After development, the separated spots can be visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. operachem.comyoutube.com By comparing the TLC profile of the reaction mixture to that of the starting materials and the expected product, a chemist can quickly assess the status of the reaction. youtube.com

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds and for confirming the identity of known substances. For this compound, NMR and Mass Spectrometry are the primary tools for obtaining detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of organic compounds. nih.govsmbstcollege.com Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of a related compound, propanoic acid, distinct signals are observed for the protons in different chemical environments. docbrown.info For this compound, one would expect to see signals corresponding to the aromatic protons on the difluorophenyl ring and the aliphatic protons of the propionic acid side chain. The chemical shifts of these protons, their integration (the area under the peaks, which is proportional to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) allow for the assignment of each signal to a specific proton in the molecule. youtube.com

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

The following table summarizes the expected NMR data for this compound, based on general principles and data for similar structures chemicalbook.com:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~12.0 | Singlet | COOH |

| ¹H | 7.1 - 7.3 | Multiplet | Aromatic CH |

| ¹H | ~2.9 | Triplet | CH₂ adjacent to ring |

| ¹H | ~2.6 | Triplet | CH₂ adjacent to COOH |

| ¹³C | ~178 | Singlet | C=O |

| ¹³C | 160 - 164 (with C-F coupling) | Multiplet | Aromatic C-F |

| ¹³C | 110 - 132 (with C-F coupling) | Multiplet | Aromatic CH |

| ¹³C | ~34 | Singlet | CH₂ adjacent to COOH |

| ¹³C | ~25 | Singlet | CH₂ adjacent to ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. bris.ac.uk It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. docbrown.info

When a sample of this compound is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion ([M]⁺ or [M-H]⁻). The mass of this ion provides the molecular weight of the compound. The high-resolution mass spectrometry can provide the exact molecular formula.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For instance, in the mass spectrum of a similar compound, propanoic acid, common fragments include the loss of a hydroxyl group or the cleavage of the carbon-carbon bonds. docbrown.info For this compound, characteristic fragmentation pathways could involve the loss of the carboxyl group, cleavage of the propionic acid side chain, and fragmentation of the difluorophenyl ring. nih.govresearchgate.net

The choice of ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can influence the extent of fragmentation observed. bris.ac.uk Atmospheric Pressure Chemical Ionization (APCI) is another technique that can be useful for the analysis of low molecular weight compounds. bris.ac.uk

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques for the qualitative analysis of this compound, providing essential information about its functional groups and electronic structure.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups. The IR spectrum of this compound is distinguished by several key absorption bands. The most prominent of these is the very broad O-H stretching vibration from the carboxylic acid group, which typically appears in the 3300-2500 cm⁻¹ region. docbrown.info This broadness is a result of intermolecular hydrogen bonding between the acid molecules. docbrown.info

Another significant absorption is the C=O (carbonyl) stretching vibration, which is characteristic of carboxylic acids and is expected to be found in the 1725-1700 cm⁻¹ range. docbrown.info The presence of the difluorinated benzene (B151609) ring contributes to absorptions in the aromatic region. C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹, while the C-H bonds of the aliphatic propionic acid chain appear at wavenumbers between 2975 and 2845 cm⁻¹. docbrown.info Aromatic C=C ring stretching vibrations usually result in peaks between 1600 and 1450 cm⁻¹. Furthermore, strong C-F stretching vibrations are expected in the fingerprint region, generally between 1350 and 1100 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex set of overlapping vibrations unique to the molecule, which can be used for definitive identification. docbrown.info

Interactive Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad, strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to weak |

| Alkyl Chain | C-H Stretch | 2975 - 2845 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, multiple bands |

| Aryl Fluoride | C-F Stretch | 1350 - 1100 | Strong |

UV-Visible Spectroscopy provides information on the electronic transitions within the molecule. The UV spectrum of this compound is primarily dictated by the 2,4-difluorophenyl chromophore. A study on the related compound, 2,4-difluorobenzoic acid, which was dissolved in ethanol, showed UV absorption bands that can be used as a reference. nih.gov Molecules with a benzene ring typically exhibit multiple absorption bands related to π→π* transitions. The presence of substituents on the ring, such as the fluorine atoms and the propionic acid group, can cause shifts in the absorption maxima (λmax) and changes in intensity. For a compound like this compound, absorption maxima are expected in the UV region, likely below 300 nm. The analysis of these absorption bands is crucial for quantitative analysis using UV-Vis spectrophotometry and for understanding the electronic properties of the molecule. nih.gov

Advanced Spectroscopic Techniques (e.g., SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that can provide detailed structural information with significantly enhanced sensitivity compared to conventional Raman spectroscopy. This enhancement arises from the interaction of the analyte with nanostructured metal surfaces, typically silver or gold. researchgate.net

For this compound, SERS analysis would likely involve its adsorption onto a colloidal silver or gold surface. Research on similar molecules, such as 3-phenylpropionic acid, indicates that adsorption occurs through the carboxylate group, with the molecule orienting itself in a specific manner relative to the metal surface. researchgate.netpsu.edu In the case of 3-phenylpropionic acid on silver colloids, the aromatic ring was found to be positioned nearly perpendicular to the surface. researchgate.netpsu.edu

The SERS enhancement can be attributed to two primary mechanisms: an electromagnetic mechanism, resulting from localized surface plasmon resonance of the metal nanoparticles, and a chemical or charge-transfer mechanism, involving electron transfer between the molecule and the metal surface. researchgate.netresearchgate.net Studies on substituted propenoic acids have shown that the nature of the enhancement (electromagnetic vs. charge-transfer) can depend on the specific substituents on the phenyl ring and their influence on the carboxyl group's dissociation. researchgate.net

In a SERS experiment with this compound, one would expect to see significant enhancement of the vibrational modes of the aromatic ring and the carboxylate group. The orientation of the molecule on the surface would influence which modes are enhanced most strongly, providing insights into the molecule-surface interaction. This technique is particularly valuable for detecting trace amounts of the compound and studying its behavior at interfaces. rsc.org

Method Validation and Quality Control in Research Protocols

Method validation is a critical component of quality assurance in analytical research, ensuring that a specific analytical method is suitable for its intended purpose. iupac.org For research involving the quantification of this compound, for instance by High-Performance Liquid Chromatography (HPLC), a comprehensive validation protocol is necessary to guarantee reliable and accurate results. researchgate.netnih.gov These protocols are guided by international standards, such as those from the International Council for Harmonisation (ICH). ich.org

The validation process involves evaluating several key performance characteristics: iupac.orgcampilab.by

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range : The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples.

Precision : The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, mobile phase composition), providing an indication of its reliability during normal usage. researchgate.net

Internal Quality Control procedures, such as the regular analysis of quality control (QC) samples at different concentration levels (low, medium, and high), are essential to ensure the continued performance of the validated method during routine analysis. iupac.org

Interactive Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Common Acceptance Criteria (Example for HPLC) |

|---|---|---|

| Specificity | Differentiates analyte from other substances. | Peak purity analysis; Resolution > 2 between analyte and closest eluting peak. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Closeness to the true value. | 98-102% recovery for drug substance; 80-120% for impurities. nih.gov |

| Precision (RSD) | Agreement between repeated measurements. | Repeatability (RSD ≤ 1.0%); Intermediate Precision (RSD ≤ 2.0%). |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1; Acceptable precision and accuracy. |

| Robustness | Insensitivity to small method variations. | System suitability parameters remain within limits; RSD of results < 2.0%. |

Metabolic Fate and Biotransformation of 3 2,4 Difluorophenyl Propionic Acid

In Vivo and In Vitro Metabolic Studies of the Compound

Currently, detailed in vivo and in vitro metabolic studies specifically focused on 3-(2,4-Difluorophenyl)propionic acid are not extensively reported in peer-reviewed literature. However, initial pharmacokinetic (PK) data from studies in rats indicate that the compound is well-absorbed orally, with a reported bioavailability (F) of 80%. This suggests that a significant portion of the administered dose reaches systemic circulation.

The study of a compound's metabolism typically involves a combination of in vivo experiments, often in animal models like rats, and in vitro assays using systems such as liver microsomes or hepatocytes. These studies are crucial for understanding how the body processes a xenobiotic compound, which in turn influences its efficacy and clearance. The high bioavailability of this compound in rats points to a degree of stability against first-pass metabolism in the liver.

Identification and Characterization of Major Metabolites

At present, there is no publicly available data that explicitly identifies and characterizes the major metabolites of this compound. The process of metabolite identification typically involves the use of sophisticated analytical techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) to separate and identify the chemical structures of metabolic products from biological samples (e.g., urine, plasma, feces).

Based on the metabolism of other structurally related phenylpropionic acids, potential metabolic pathways could include hydroxylation of the aromatic ring, or conjugation of the carboxylic acid group with endogenous molecules like glucuronic acid or sulfate. However, without specific studies on this compound, these remain theoretical possibilities.

Enzymatic Pathways Involved in the Biotransformation of the Propionic Acid Moiety

The enzymatic pathways responsible for the biotransformation of the propionic acid moiety of this compound have not been specifically investigated. Generally, the propionic acid side chain of xenobiotics can undergo several metabolic transformations. One common pathway is β-oxidation, a process that shortens the acyl chain. Another possibility is the direct conjugation of the carboxylic acid group.

The enzymes that could potentially be involved in these transformations include those of the cytochrome P450 superfamily for oxidative reactions, and UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) for conjugation reactions. The fluorine atoms on the phenyl ring may influence the metabolic stability of the compound and direct the metabolic pathways away from aromatic oxidation, potentially making the propionic acid moiety a more likely site for metabolism.

Catabolism and Excretion Pathways

Information regarding the specific catabolism and excretion pathways of this compound and its potential metabolites is not available in the current scientific literature. Following metabolism, xenobiotics and their metabolites are typically eliminated from the body through urine and/or feces. The route and rate of excretion are key determinants of a compound's half-life and potential for accumulation. Given the carboxylic acid group, renal excretion of the parent compound and its polar metabolites is a likely pathway.

Species-Specific Differences in Metabolism

There is currently no data available to assess species-specific differences in the metabolism of this compound. Metabolic pathways can vary significantly between species (e.g., rats, dogs, and humans) due to differences in the expression and activity of drug-metabolizing enzymes. Understanding these differences is crucial for extrapolating preclinical data to humans. Studies on other fluorinated aromatic compounds have highlighted that while some metabolic pathways are conserved across species, significant differences can also exist, underscoring the need for specific comparative metabolic studies.

Future Directions and Emerging Research Perspectives for 3 2,4 Difluorophenyl Propionic Acid

Development of Novel Synthetic Strategies and Sustainable Processes

The synthesis of 3-(2,4-Difluorophenyl)propionic acid and its derivatives is an active area of research, with a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes are being re-evaluated and novel strategies are emerging.

Current research is focused on overcoming the challenges associated with existing synthetic methods, which can be cumbersome. acs.org For instance, some studies are exploring electrochemical reactions as a more sustainable approach. One such method involves the electrochemical reaction of 3,4-difluorocinnamic acid in dimethyl sulfoxide (B87167) with tetra(n-butyl)ammonium hydrogensulfate, using carbon rods as both the anode and cathode, to produce 3-(3,4-difluorophenyl)propionic acid with a good yield. chemicalbook.com Other novel approaches include the development of a three-step synthesis path that utilizes readily available substrates to overcome difficulties with standard reactions like the Michaelis–Arbuzov or Michaelis–Becker reactions for similar fluorinated compounds. rsc.org

Furthermore, solvent-free synthesis methods are being developed for related compounds, which are considered environmentally friendly and highly efficient. rsc.org These "green chemistry" approaches aim to reduce waste and energy consumption in the production of valuable chemical compounds. The development of such sustainable processes is crucial for the large-scale and economically viable production of this compound and its derivatives for various applications.

Table 1: Examples of Synthetic Approaches for Arylpropionic Acid Derivatives

| Product | Starting Materials | Reagents and Conditions | Yield | Reference |

| 3-(3,4-difluorophenyl)propionic acid | 3,4-difluorocinnamic acid | tetra(n-butyl)ammonium hydrogensulfate, dimethyl sulfoxide, electrochemical reaction | 78% | chemicalbook.com |

| 2-(4-methylphenyl) propionic acid | 2-(4-Methylphenyl)propionitrile | 5 N HCl, reflux | 78% | nih.gov |

| 3-aryl-3-(furan-2-yl)propenoic acid derivatives | 3-(furan-2-yl)propenoic acids and their esters, arenes | Brønsted superacid TfOH | Not specified | nih.govmdpi.com |

| 2-(2,4 dichloro benzene (B151609) oxygen base) propionic acid | 2,4 dichloro phenol, 2-chloropropionic acid | potassium hydroxide, tensio-active agent, dimethyl sulfoxide | 93% | google.com |

Exploration of Undiscovered Biological Activities and Therapeutic Niches

While some arylpropionic acid derivatives are known for their anti-inflammatory properties, research is expanding to uncover new biological activities and therapeutic applications for compounds like this compound. orientjchem.orgresearchgate.netijpsr.com The presence of fluorine atoms can significantly modulate the biological properties of a molecule. mdpi.com

Studies on related arylpropionic acid derivatives have revealed a wide range of pharmacological activities, including antibacterial, anticonvulsant, and anticancer effects. orientjchem.orgresearchgate.netijpsr.comnih.govnih.gov For example, derivatives of ibuprofen (B1674241) have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The anticancer potential of arylpropionic acid derivatives is also a significant area of investigation, with research focusing on their effects on various cancer cell lines and their potential as lead compounds for developing new anticancer agents. nih.gov